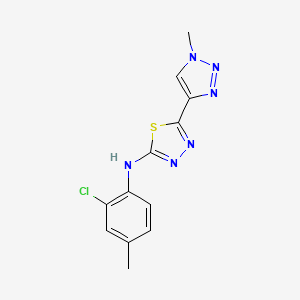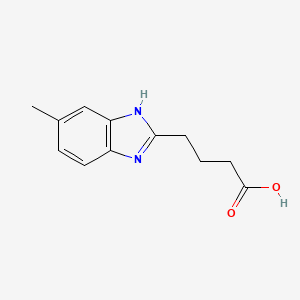
4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives typically consists of a fused benzene and imidazole ring . The presence of the methyl group at the 5th position and the butyric acid moiety attached to the 4th position would differentiate “4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid” from other benzimidazole compounds.Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid and its derivatives have been studied for their antimicrobial properties. A study by El-Meguid (2014) focused on synthesizing new compounds containing this moiety, which demonstrated significant effectiveness against various bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeuroginosa, Candida albicans, and Aspergillus niger.
Optical Properties and Fluorescence Applications
The study of benzimidazole derivatives for their optical properties and potential applications in fluorescence has been reported. For instance, Wei et al. (2006) investigated tridentate ligands derived from benzimidazole and their reactions with rhenium compounds, providing insights into their luminescence properties and potential applications in fluorescence-based technologies (Wei et al., 2006).
Anticancer Activity
The potential anticancer activity of benzimidazole-based compounds has been a subject of research. Zhao et al. (2015) constructed Zn(II) complexes bearing benzimidazole derivatives and evaluated their biological activities against human cancer cell lines, indicating their potential in cancer treatment (Zhao et al., 2015).
Corrosion Inhibition
The novel pyridine derivative, 4-(Benzoimidazole-2-yl)pyridine, which is structurally similar to 4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid, has been studied for its corrosion inhibition efficiency. Resen et al. (2020) found it to be an effective inhibitor for mild steel corrosion in hydrochloric acid, suggesting potential applications in corrosion protection (Resen et al., 2020).
Antioxidative Activity
The antioxidative activity of compounds similar to 4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid has been explored. Wang Chuan-ning (2009) synthesized a derivative and evaluated its capacity in scavenging free radicals, indicating its antioxidative potential (Wang Chuan-ning, 2009).
Angiotensin II Receptor Antagonists
The benzimidazole class, to which 4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid belongs, has been studied for its role in the synthesis of nonpeptide angiotensin II receptor antagonists. Kubo et al. (1993) synthesized a series of such compounds, demonstrating their potential in treating hypertension (Kubo et al., 1993).
Zukünftige Richtungen
The future directions for research on “4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid” and related compounds could include further exploration of their biological activities and potential applications in medicine. Given the known biological activities of benzimidazole derivatives, this compound could be a promising candidate for future drug development .
Eigenschaften
IUPAC Name |
4-(6-methyl-1H-benzimidazol-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-5-6-9-10(7-8)14-11(13-9)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDKLOGDDMOAHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B3013084.png)
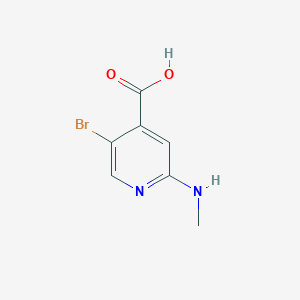



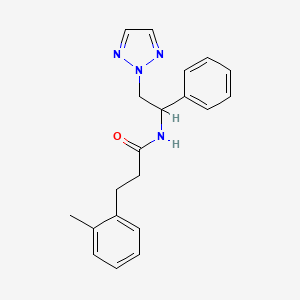

![{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B3013100.png)
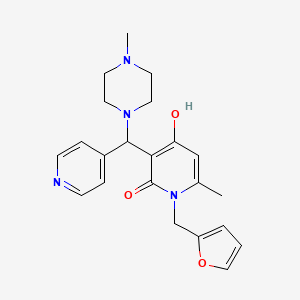
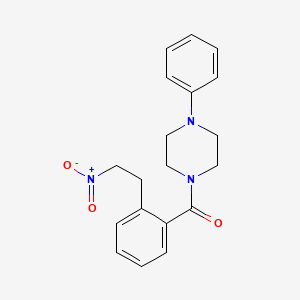
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate](/img/structure/B3013104.png)
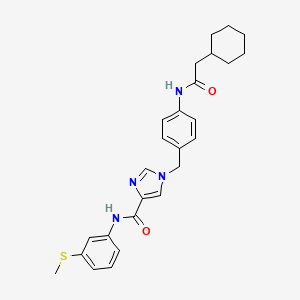
![Tert-butyl N-[4-[2-[4-(2-chloropropanoyl)piperazin-1-yl]-2-oxoethyl]phenyl]carbamate](/img/structure/B3013106.png)
